1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic derivative featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and a 4-methylbenzyl side chain. Quinazoline-diones are known for diverse biological activities, including pesticidal and antimicrobial properties, due to their ability to interact with enzymes or receptors via hydrogen bonding and hydrophobic interactions . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 2-chlorophenyl and 4-methylbenzyl groups contribute to lipophilicity and target specificity.
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-10-12-17(13-11-16)14-30-24(31)19-7-3-5-9-21(19)29(25(30)32)15-22-27-23(28-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |
InChI Key |
XCRZTNPFGGSGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with a suitable nitrile under acidic or basic conditions.
Coupling with quinazoline: The 1,2,4-oxadiazole intermediate is then coupled with a quinazoline derivative through a nucleophilic substitution reaction.
Final modifications: The final product is obtained after purification and characterization using techniques such as recrystallization, chromatography, and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring and chlorophenyl group serve as primary sites for nucleophilic attacks:
Key findings :
-
Steric hindrance from the 2-chlorophenyl group reduces substitution rates compared to para-substituted analogs
-
Oxadiazole ring demonstrates higher electrophilicity at C5 than C3 positions
Oxidation and Reduction Reactions
The quinazoline core undergoes redox transformations under controlled conditions:
Oxidation
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O, 0°C, 2 hrs | 2,4-diketone → 2,4,6-triketone derivative | Enhanced hydrogen bonding capacity |
| H₂O₂/FeSO₄ | pH 4.5, RT, 24 hrs | Epoxidation of methylbenzyl side chain | Bioactivity modulation |
Reduction
Mechanistic insight :
Cyclization and Ring-Forming Reactions
The compound participates in heterocycle formation through its reactive sites:
Critical parameters :
-
Optimal cyclization efficiency achieved at 110-120°C in polar aprotic solvents
-
Electron-withdrawing groups on phenyl rings accelerate reaction kinetics by 40% compared to electron-donating groups
Hydrolytic Stability Profile
The compound demonstrates pH-dependent degradation pathways:
| Medium | Temperature | Half-life | Primary Degradation Products |
|---|---|---|---|
| pH 1.2 | 37°C | 3.2 hrs | 4-methylbenzyl alcohol + oxadiazole carboxylic acid |
| pH 7.4 | 37°C | 48 hrs | Quinazoline diketone |
| pH 10.0 | 25°C | 15 min | Complete ring fission products |
Structural implications :
-
Oxadiazole ring shows greater hydrolytic lability than quinazoline core under acidic conditions
-
Steric protection from methylbenzyl group enhances stability at physiological pH
Catalytic Functionalization
Transition metal-mediated reactions enable precise modifications:
Experimental optimization :
-
Copper-catalyzed azide-alkyne cycloadditions show >90% efficiency when conducted in t-BuOH/H₂O (4:1)
-
Palladium-mediated cross-couplings require strict oxygen-free conditions to prevent catalyst deactivation
This systematic analysis demonstrates the compound's versatile reactivity profile, making it a valuable scaffold for medicinal chemistry optimization. The data underscores the critical role of reaction conditions in controlling selectivity and yield, particularly when modifying its complex heterocyclic architecture.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the efficacy of quinazoline derivatives as potential antimicrobial agents. The compound in focus has been evaluated for its activity against various bacterial strains.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of quinazoline derivatives, 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The methodology involved the agar well diffusion method, where the compound was compared to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 11 | 75 |
| Candida albicans | 10 | 77 |
These results indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Quinazoline derivatives are also being explored for their anticancer properties. The structural modifications in compounds like this compound can enhance their ability to inhibit cancer cell proliferation.
Case Study: Antitumor Activity
In vitro studies have shown that various quinazoline derivatives exhibit potent antitumor activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism of action may involve the inhibition of key enzymes involved in cell division and proliferation.
| Cell Line | IC50 Value (μM) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 18 |
These findings suggest that the compound could serve as a lead structure for designing more effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are categorized based on core heterocycles (quinazoline, benzoxazole, triazole) and substituent patterns. Key comparisons include:
Key Differences and Implications
Core Heterocycle: The target compound employs a quinazoline-2,4-dione core, which provides hydrogen-bonding sites (two carbonyl groups) absent in benzoxazole-based analogs . Quinconazole’s quinazolinone core is structurally similar but lacks the dione oxygen atoms, reducing polarity . Oxadiazole vs.
Substituent Effects :
- Chlorophenyl Position : The target’s 2-chlorophenyl group (vs. quinconazole’s 2,4-dichlorophenyl) reduces steric hindrance, possibly enhancing binding to flat aromatic pockets in target enzymes.
- Methylbenzyl vs. Dichlorophenyl : The 4-methylbenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to quinconazole’s dichlorophenyl (logP ~4.2), suggesting differences in tissue distribution .
Functional Group Contributions: The triazole-thione in ’s compound introduces a sulfur atom, which may enhance metal-binding activity (e.g., against metalloenzymes) but reduces oxidative stability compared to the target’s oxadiazole .
Biological Activity
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article reviews its antimicrobial properties, anticancer potential, and mechanisms of action based on recent studies.
1. Antimicrobial Activity
Recent research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound in focus has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|---|
| 1 | Staphylococcus aureus | 12 | 70 | |
| 1 | Escherichia coli | 15 | 65 | |
| 1 | Candida albicans | 11 | 80 | |
| 1 | Pseudomonas aeruginosa | Not effective | - |
The compound showed moderate to good activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, it surpassed the efficacy of standard antibiotics such as ampicillin in certain tests .
2. Anticancer Potential
The quinazoline scaffold is recognized for its anticancer properties. Studies have indicated that derivatives like the one may inhibit cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity of Quinazoline Derivatives
While specific IC50 values for all cell lines tested were not always available, preliminary results suggest that the compound exhibits promising cytotoxicity against liver cancer cells (HePG-2), indicating potential for further development as an anticancer agent .
The biological activity of quinazoline derivatives often involves multiple mechanisms:
- Inhibition of Enzymes : Many quinazoline derivatives have been shown to inhibit critical enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This mechanism is crucial for their antibacterial activity .
- Molecular Docking Studies : Recent studies employed molecular docking to predict interactions between the compound and target enzymes. These studies indicated favorable binding affinities, suggesting that the compound can effectively inhibit target enzymes involved in bacterial growth and proliferation .
Case Studies
A study published in June 2022 evaluated several quinazoline derivatives, including the one , for their antimicrobial activity using the agar well diffusion method. Among the tested compounds, those containing oxadiazole moieties demonstrated enhanced antibacterial effects compared to their counterparts without such modifications .
Another significant study focused on the anticancer properties of quinazoline derivatives and highlighted their potential to act on multiple cancer cell lines through various pathways including apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of this compound?
- Methodology : A multi-step synthesis is typically employed. First, construct the quinazoline-dione core via cyclization of anthranilic acid derivatives with urea or its analogs. The 1,2,4-oxadiazole moiety can be introduced using a palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates, as demonstrated in nitroaromatic cyclization studies . Key steps include:
- Step 1 : Formation of the 3-(4-methylbenzyl)quinazoline-2,4-dione scaffold via acid-catalyzed cyclization.
- Step 2 : Functionalization at the N1 position using a chlorophenyl-substituted 1,2,4-oxadiazole intermediate.
- Optimization : Use inert atmosphere (N₂/Ar) to stabilize reactive intermediates and reduce side reactions.
Q. How can structural confirmation be achieved for this compound?
- Analytical Methods :
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify substitution patterns. For example, the methylene bridge (-CH₂-) between the oxadiazole and quinazoline rings should show distinct splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₂₆H₂₀ClN₅O₃).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions, such as π-stacking between aromatic rings .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In Vitro Testing :
- Antimicrobial Activity : Follow protocols from studies on structurally related quinazoline-diones, using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive probes .
Advanced Research Questions
Q. How can contradictory results in dose-response assays be resolved?
- Root-Cause Analysis :
- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS).
- Metabolic Instability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation .
- Data Normalization : Include internal controls (e.g., reference inhibitors like staurosporine) to validate assay reproducibility .
Q. What computational approaches predict binding modes to biological targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on the oxadiazole and quinazoline motifs as hydrogen-bond acceptors .
- MD Simulations : Perform 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can structure-activity relationships (SAR) guide further optimization?
- SAR Design :
- Substitution Patterns : Compare analogs with varying substituents on the 2-chlorophenyl (e.g., electron-withdrawing vs. donating groups) and 4-methylbenzyl groups.
- Bioisosteric Replacement : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to modulate polarity and metabolic stability .
- Key Finding : In related compounds, electron-deficient aryl groups enhance kinase inhibition by 2–3 fold .
Q. What strategies mitigate off-target effects in cellular assays?
- Selectivity Profiling :
- Broad-Panel Screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs.
- CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. kinase-deficient cell lines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
